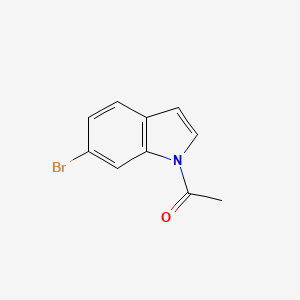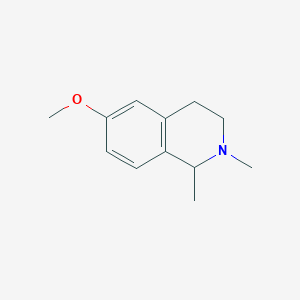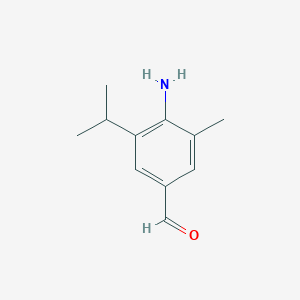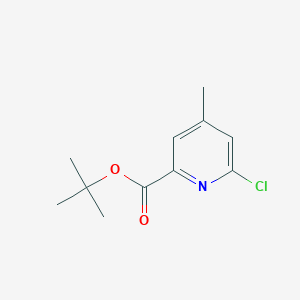
Tert-butyl 6-chloro-4-methylpicolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 6-chloro-4-methylpicolinate is a chemical compound with the molecular formula C11H14ClNO2. It is a derivative of picolinic acid, where the hydrogen atom at the 6-position is replaced by a chlorine atom, and the carboxyl group is esterified with a tert-butyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-chloro-4-methylpicolinate typically involves the esterification of 6-chloro-4-methylpicolinic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the reactants in an appropriate solvent such as toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-chloro-4-methylpicolinate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.
Oxidation: Potassium permanganate in aqueous or alkaline conditions is often employed for oxidation reactions.
Major Products Formed
Substitution: Products include 6-azido-4-methylpicolinate or 6-amino-4-methylpicolinate.
Reduction: The major product is 6-chloro-4-methylpicolinyl alcohol.
Oxidation: The primary product is 6-chloro-4-methylpicolinic acid.
Scientific Research Applications
Tert-butyl 6-chloro-4-methylpicolinate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of new drugs, particularly those targeting neurological disorders.
Material Science: It is used in the preparation of functional materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of tert-butyl 6-chloro-4-methylpicolinate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release the active picolinic acid derivative, which can then exert its effects on molecular pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-methylpicolinate: Lacks the chlorine atom at the 6-position.
6-Chloro-4-methylpicolinic acid: The carboxyl group is not esterified.
Tert-butyl 6-chloropicolinate: Lacks the methyl group at the 4-position.
Uniqueness
Tert-butyl 6-chloro-4-methylpicolinate is unique due to the presence of both the chlorine atom and the methyl group on the picolinic acid core, as well as the esterification with tert-butyl alcohol. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H14ClNO2 |
|---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
tert-butyl 6-chloro-4-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C11H14ClNO2/c1-7-5-8(13-9(12)6-7)10(14)15-11(2,3)4/h5-6H,1-4H3 |
InChI Key |
XWEXAYYYZUHORI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)Cl)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


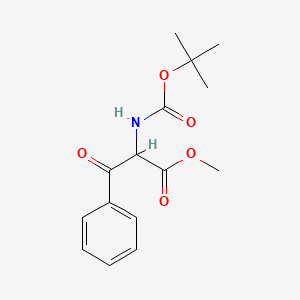
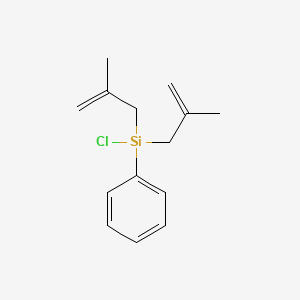
![(2S,6R)-2-{[(1R,2R)-2-Ethylcyclopropyl]methyl}-6-hydroxy-3,3-dimethylcyclohexan-1-one](/img/structure/B13980563.png)
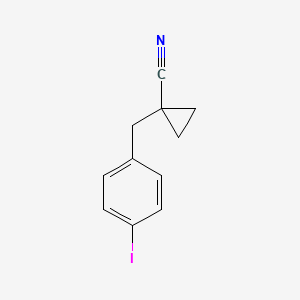
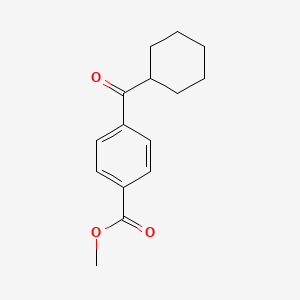
![4-(methanesulfonamidomethyl)-2-[(4-methoxy-6-oxo-1H-pyrimidin-2-yl)carbamoylsulfamoyl]benzoic acid](/img/structure/B13980592.png)
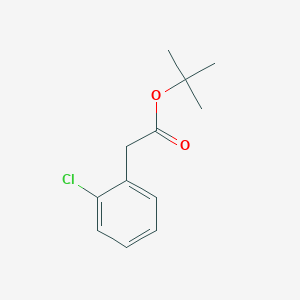
![4-[(2-Methylimidazo[1,2-a]pyridin-3-yl)methyl]benzoic acid](/img/structure/B13980604.png)
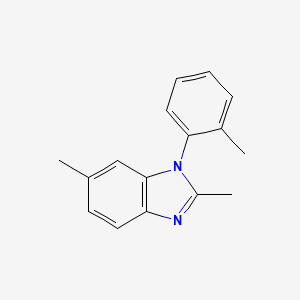
![6-(Dimethylamino)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13980607.png)
![2-Methyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13980610.png)
